An In-Depth Technical Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Versatile Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N-Fmoc-N'-(azido-PEG4)-L-Lysine: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-N-ε-(azido-PEG4)-L-Lysine is a bifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a fluorenylmethoxycarbonyl (Fmoc) protected alpha-amino group, an azide-functionalized polyethylene (B3416737) glycol (PEG) chain, and a lysine (B10760008) core, provides a versatile platform for the synthesis of complex biomolecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS), "click" chemistry, and the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Specifications
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a white to off-white solid with good solubility in common organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[1] The presence of the PEG4 spacer enhances its hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.
Chemical Structure
The molecule consists of an L-lysine amino acid backbone. The α-amino group is protected by a base-labile Fmoc group, making it suitable for standard Fmoc-based solid-phase peptide synthesis. The ε-amino group is modified with a tetraethylene glycol (PEG4) linker terminating in an azide (B81097) (-N3) group. This azide moiety is the key functional group for "click" chemistry reactions.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C32H43N5O9 | [1] |
| Molecular Weight | 641.7 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | -20°C | [1] |
Synthesis and Characterization
Representative Synthesis Protocol
This protocol is based on the synthesis of Fmoc-ε-azido-L-lysine and would be adapted by starting with a commercially available azido-PEG4-amine.
Step 1: Protection of the ε-amino group of L-lysine with an azido-PEG4 moiety.
-
Dissolve L-lysine hydrochloride in a suitable buffer solution (e.g., sodium bicarbonate).
-
Add a solution of an activated azido-PEG4 derivative (e.g., azido-PEG4-NHS ester) in an organic solvent (e.g., dioxane).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution and extract the product with an organic solvent.
-
Purify the resulting N-ε-(azido-PEG4)-L-Lysine by chromatography.
Step 2: Fmoc protection of the α-amino group.
-
Dissolve the N-ε-(azido-PEG4)-L-Lysine in a 10% sodium carbonate solution.
-
Cool the solution in an ice bath and add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the final product, N-Fmoc-N'-(azido-PEG4)-L-Lysine, by flash column chromatography.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis Method | Expected Result |
| ¹H NMR | Peaks corresponding to the Fmoc, PEG, and lysine protons, consistent with the expected structure. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the calculated molecular weight (641.7 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Experimental Protocols and Applications
The bifunctional nature of N-Fmoc-N'-(azido-PEG4)-L-Lysine makes it a versatile reagent in several key areas of bioconjugation and drug development.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected α-amino group allows for the incorporation of the azido-PEGylated lysine into a growing peptide chain using standard Fmoc-based SPPS protocols.
Protocol for Incorporation into a Peptide Chain:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) and perform the initial amino acid couplings to build the desired peptide sequence.
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the terminal Fmoc group, exposing a free amine.
-
Amino Acid Coupling:
-
Activate N-Fmoc-N'-(azido-PEG4)-L-Lysine (typically 3-5 equivalents) with a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps to extend the peptide chain as needed.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal azide group of the incorporated lysine derivative serves as a handle for conjugation to molecules containing a terminal alkyne via the highly efficient and specific CuAAC reaction.
General Protocol for CuAAC:
-
Reactant Preparation:
-
Dissolve the azide-containing peptide or molecule in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
Dissolve the alkyne-functionalized molecule (e.g., a drug, fluorescent dye, or another biomolecule) in a compatible solvent.
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper(I) source, typically copper(II) sulfate (CuSO₄).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous media.
-
-
Reaction Execution:
-
To the azide-containing molecule solution, add the alkyne-functionalized molecule.
-
Add the copper(II) sulfate and THPTA solutions.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Visualization of Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for incorporating N-Fmoc-N'-(azido-PEG4)-L-Lysine into a peptide via SPPS.
PROTAC Synthesis via Click Chemistry
Caption: Synthesis of a PROTAC molecule using a click chemistry approach.
Antibody-Drug Conjugate (ADC) Formation
Caption: General workflow for the formation of an Antibody-Drug Conjugate (ADC).
Conclusion
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for seamless integration into solid-phase peptide synthesis, followed by highly specific and efficient bioconjugation via click chemistry. The inclusion of a PEG spacer can confer beneficial physicochemical properties to the final conjugate. As the demand for precisely engineered biomolecules such as ADCs and PROTACs continues to grow, the utility of well-designed linkers like N-Fmoc-N'-(azido-PEG4)-L-Lysine will undoubtedly expand, enabling the development of next-generation therapeutics.
